![molecular formula C14H21N3O B6362324 N,N-Dimethyl-4-(3-methylpiperazine-1-carbonyl)aniline CAS No. 1240573-49-2](/img/structure/B6362324.png)
N,N-Dimethyl-4-(3-methylpiperazine-1-carbonyl)aniline
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Overview
Description
Scientific Research Applications
- Application : Compound 7, a novel thiophene bipyrimidine, acts as an EGFR inhibitor. Researchers have found that small molecule targeted drugs, like compound 7, are more effective than chemotherapy and cause less harm to patients .
- Properties : Compound 7 contains a thieno [2,3-b] pyridine framework, making it interesting for further exploration in drug development .
- Method : Nucleophilic attack on pyrimidines using N-methylpiperazine leads to C-4 substituted products. Compound 7 can be synthesized regioselectively using this approach .
EGFR Inhibitors
Thieno [2,3-b] Pyridine Derivatives
Regioselective Synthesis
Carbon Dioxide Capture Solvent
Mechanism of Action
Target of Action
It’s known that n-methylpiperazine, a component of this compound, is used in the manufacture of various pharmaceutical drugs .
Mode of Action
As a derivative of N-Methylpiperazine, it may share some of its properties and interact with similar targets .
Result of Action
As a derivative of N-Methylpiperazine, it may share some of its properties and result in similar effects .
properties
IUPAC Name |
[4-(dimethylamino)phenyl]-(3-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11-10-17(9-8-15-11)14(18)12-4-6-13(7-5-12)16(2)3/h4-7,11,15H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSQWCBNKSIHEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-4-(3-methylpiperazine-1-carbonyl)aniline |
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